molecular formula C17H14ClN5O3 B2462279 5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1189956-30-6

5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2462279
CAS RN: 1189956-30-6
M. Wt: 371.78
InChI Key: WYPRBROZOCQRSN-UHFFFAOYSA-N
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Description

The compound “5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a 2-chlorophenyl group, a 1,4-benzodioxin ring, and a 1,2,3-triazole ring .


Molecular Structure Analysis

The molecular structure of this compound is determined by the arrangement of its atoms and the bonds between them. It includes a 2-chlorophenyl group, a 1,4-benzodioxin ring, and a 1,2,3-triazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the amino group might participate in acid-base reactions, while the 1,2,3-triazole ring might undergo reactions with electrophiles .

Scientific Research Applications

Development of Biologically Active Compounds

Triazole-based scaffolds, like the one , are crucial in medicinal chemistry for the synthesis of biologically active compounds. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has facilitated the creation of triazole-containing dipeptides and HSP90 inhibitors. These compounds show promise in peptidomimetics and as biologically active molecules due to their structural motives typical of turn inducers and inhibitory activity against HSP90, indicating potential applications in cancer therapy and drug design (Ferrini et al., 2015).

Antimicrobial Applications

The synthesis of new chemical structures based on triazole and other heterocyclic moieties has led to compounds with significant antimicrobial activity. For instance, novel 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have been evaluated for their antimicrobial activities, showing good efficacy compared to standard drugs (Patel & Shaikh, 2011). Such research underscores the potential of triazole derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Anti-Inflammatory and Analgesic Agents

Research into novel heterocyclic compounds derived from natural products like visnaginone and khellinone has led to the synthesis of compounds with marked anti-inflammatory and analgesic activities. These compounds have been shown to inhibit COX-1/COX-2 selectively, offering potential as new anti-inflammatory and analgesic medications (Abu‐Hashem et al., 2020).

Antifungal and Antibacterial Agents

Triazole compounds have been synthesized for their potent antifungal and antibacterial properties, addressing the need for new therapeutic agents in the fight against infectious diseases. For example, certain benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against the avian influenza virus, demonstrating the versatility of triazole derivatives in addressing a wide range of pathogens (Hebishy et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Some similar compounds have been found to be mildly cytotoxic, suggesting that they should be handled with care .

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the diverse biological activities of similar compounds, this compound could be a promising candidate for drug development .

properties

IUPAC Name

5-(2-chloroanilino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O3/c18-11-3-1-2-4-12(11)20-16-15(21-23-22-16)17(24)19-10-5-6-13-14(9-10)26-8-7-25-13/h1-6,9,15-16,20-23H,7-8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQXPGKNGYCZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3C(NNN3)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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